molecular formula C17H16N4O B1372824 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one CAS No. 1160264-15-2

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one

Katalognummer: B1372824
CAS-Nummer: 1160264-15-2
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: DXDNVHPKAPSAQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Classification within Pyridazinone Derivatives

This compound belongs to the broader class of pyridazinone derivatives, which are characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group at the 3-position. The pyridazine nucleus represents one of three possible diazine isomers, distinguished by the 1,2-positioning of its nitrogen atoms, which differentiates it from pyrimidine (1,3-diazine) and pyrazine (1,4-diazine). This fundamental structural framework undergoes keto-enol tautomerization, with the keto form (pyridazin-3(2H)-one) being significantly more stable than the corresponding enol form (3-hydroxypyridazine).

The structural classification of this compound within the pyridazinone family can be further refined based on its substitution pattern and molecular architecture. As a 6-arylpyridazin-3(2H)-one derivative, it represents a major subclass of pyridazinones that have demonstrated significant pharmacological potential. The presence of the 6-phenyl substitution is particularly noteworthy, as this structural feature has been consistently associated with enhanced biological activity across multiple therapeutic areas, including cardiovascular applications, anti-inflammatory effects, and antimicrobial properties.

The amino and benzylamino substituents on the phenyl ring place this compound within a specialized category of pyridazinone derivatives designed for specific biological interactions. The 3-amino-4-benzylamino substitution pattern creates a unique pharmacophoric arrangement that has been optimized for binding to particular protein targets. This substitution pattern represents an evolution from simpler 6-phenylpyridazin-3(2H)-one derivatives toward more sophisticated molecular designs capable of achieving enhanced selectivity and potency profiles.

Table 1: Structural Classification of this compound

Classification Level Description Structural Feature
Primary Class Heterocyclic Compound Six-membered ring with heteroatoms
Secondary Class Diazine Derivative Two nitrogen atoms in ring
Tertiary Class Pyridazinone 1,2-diazine with carbonyl at position 3
Quaternary Class 6-Arylpyridazin-3(2H)-one Phenyl substitution at position 6
Quinternary Class Amino-substituted Derivative Amino groups on phenyl ring

Historical Context of 6-Arylpyridazin-3(2H)-one Development

The historical development of 6-arylpyridazin-3(2H)-one derivatives can be traced back to the pioneering work of Emil Fischer, who prepared the first pyridazine compound through the condensation of phenylhydrazine with levulinic acid during his investigations of indole synthesis. This early work established the fundamental synthetic approaches that would later be refined and expanded to create the diverse array of pyridazinone derivatives available today. The recognition that pyridazine-containing compounds possessed interesting biological properties sparked systematic investigations into structure-activity relationships within this chemical class.

The development of 6-phenylpyridazin-3(2H)-one derivatives gained significant momentum in the latter half of the twentieth century as researchers began to appreciate the potential of these compounds for treating cardiovascular disorders. Early studies revealed that compounds containing the 6-phenylpyridazin-3(2H)-one framework exhibited cardiotonic properties, leading to extensive medicinal chemistry programs aimed at optimizing these effects. The discovery that many of these compounds acted as phosphodiesterase inhibitors provided a mechanistic basis for their cardiovascular activities and guided subsequent structural modifications.

The evolution toward more complex substitution patterns, such as those found in this compound, represents a sophisticated understanding of structure-activity relationships developed through decades of systematic research. Researchers recognized that simple 6-phenyl substitution, while providing significant biological activity, could be enhanced through strategic modification of the phenyl ring. The introduction of amino groups and other functional groups on the phenyl ring was guided by computational modeling studies and crystallographic analyses that revealed the binding modes of these compounds with their biological targets.

The historical trajectory of 6-arylpyridazin-3(2H)-one development demonstrates the iterative nature of medicinal chemistry research, where initial discoveries are systematically refined through structure-activity relationship studies. Each generation of compounds has built upon the successes and limitations of previous derivatives, leading to increasingly sophisticated molecular designs. The current generation of compounds, exemplified by this compound, represents the culmination of this evolutionary process, incorporating multiple pharmacophoric elements optimized for specific biological interactions.

Table 2: Historical Milestones in 6-Arylpyridazin-3(2H)-one Development

Time Period Key Development Significance
Late 19th Century First pyridazine synthesis by Fischer Established fundamental synthetic methods
Mid-20th Century Discovery of cardiovascular activity Identified therapeutic potential
1970s-1980s Phosphodiesterase inhibition mechanism Provided mechanistic understanding
1990s-2000s Structure-activity relationship studies Guided optimization strategies
2000s-Present Complex substitution patterns Enhanced selectivity and potency

Significance of Amino-Benzylamino Substitution Patterns

The amino-benzylamino substitution pattern present in this compound represents a carefully designed pharmacophoric arrangement that significantly influences the compound's biological properties and target selectivity. The strategic placement of amino groups at the 3-position and benzylamino functionality at the 4-position of the phenyl ring creates multiple sites for hydrogen bonding interactions while providing an extended aromatic system capable of engaging in hydrophobic interactions with protein targets. This dual functionality has proven particularly valuable in the development of compounds with enhanced binding affinity and selectivity profiles.

The significance of the amino substitution at the 3-position extends beyond simple hydrogen bonding considerations, as this functional group can participate in various types of molecular interactions depending on the target protein environment. Research has demonstrated that the amino group can act as both a hydrogen bond donor and acceptor, providing flexibility in binding orientations and contributing to the compound's ability to interact with diverse biological targets. The positioning of this group adjacent to the benzylamino substitution creates a unique electronic environment that can influence the overall binding properties of the molecule.

The benzylamino functionality at the 4-position introduces additional complexity to the molecular design, providing an extended aromatic system that can engage in pi-pi stacking interactions with aromatic amino acids in protein binding sites. The benzyl group also contributes significant hydrophobic character to the molecule, which can be crucial for binding to hydrophobic pockets within protein active sites. Structure-activity relationship studies have consistently demonstrated that the length and substitution pattern of the alkyl linker between the amino group and the benzyl ring can dramatically influence biological activity, highlighting the precision required in designing these complex pharmacophoric arrangements.

The combined effect of the amino-benzylamino substitution pattern has been demonstrated across multiple biological targets and therapeutic areas. In antimicrobial applications, compounds bearing this substitution pattern have shown enhanced activity against both bacterial and fungal pathogens, with the amino groups contributing to binding interactions with microbial targets. Similarly, in anticancer research, the amino-benzylamino pattern has been associated with improved selectivity for specific kinase targets, demonstrating the versatility of this structural motif across different therapeutic applications.

Table 3: Functional Contributions of Amino-Benzylamino Substitution Pattern

Functional Group Position Primary Interaction Type Biological Significance
Amino Group 3-Position Hydrogen bonding Enhanced binding affinity
Benzylamino Group 4-Position Hydrophobic interactions Target selectivity
Combined Pattern 3,4-Positions Multiple interactions Synergistic effects
Extended System Overall Pi-pi stacking Protein binding specificity

Eigenschaften

IUPAC Name

3-[3-amino-4-(benzylamino)phenyl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c18-14-10-13(15-8-9-17(22)21-20-15)6-7-16(14)19-11-12-4-2-1-3-5-12/h1-10,19H,11,18H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDNVHPKAPSAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NNC(=O)C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186055
Record name 6-[3-Amino-4-[(phenylmethyl)amino]phenyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-15-2
Record name 6-[3-Amino-4-[(phenylmethyl)amino]phenyl]-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[3-Amino-4-[(phenylmethyl)amino]phenyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Starting Material and Isoxazole Ring Opening

  • The initial intermediate is an isoxazole-pyridazinone compound synthesized by previously reported protocols involving cyclization reactions.
  • Opening of the isoxazole nucleus is achieved by treatment with methanol and triethylamine, which facilitates ring cleavage and formation of an intermediate amide or acid derivative.

Hydrolysis and Acylation

  • The intermediate obtained from ring opening is subjected to hydrolysis under acidic conditions to yield a carboxylic acid derivative.
  • Subsequent acylation is performed using thionyl chloride and triethylamine, followed by reaction with an appropriate amine, such as benzylamine, to introduce the benzylamino substituent on the aromatic ring.

Amination and Alkylation

  • Amination at the 3-position of the phenyl ring is introduced either by direct substitution or via reduction of nitro precursors.
  • Alkylation reactions, such as with ethyl bromide, are employed to further modify the amine substituents, enhancing the compound’s chemical diversity.

Dehydration to Form Pyridazinone Core

  • The amide intermediate undergoes dehydration using reagents like phosphorus oxychloride (POCl3) to form the pyridazinone ring system with the desired substitution pattern.

Detailed Synthetic Route Example

Step Reagents/Conditions Description Product/Intermediate
1 Isoxazole-pyridazinone + Methanol + Triethylamine Isoxazole ring opening Intermediate amide/acid (2)
2 Acid hydrolysis Conversion to carboxylic acid derivative Acid intermediate (3)
3 Thionyl chloride + Triethylamine + Benzylamine Acylation and amination introducing benzylamino group Amide intermediate (4a,b)
4 Ethyl bromide (alkylation conditions) Alkylation of amine substituents Alkylated products (5a,b)
5 33% NH4OH Opening of isoxazole core to amide Amide (6)
6 POCl3 (dehydration) Formation of pyridazinone ring Pyridazinone compound (7)

This sequence is adapted from research protocols involving pyridazinone derivatives and is consistent with the preparation of this compound and related compounds.

Analytical and Spectral Confirmation

  • The structures of intermediates and final products are confirmed by spectral data including NMR, IR, and mass spectrometry.
  • Chromatographic techniques such as column chromatography are used for purification and separation of isomers formed during synthesis.

Research Findings and Optimization

  • The use of triethylamine as a base in ring opening and acylation steps enhances reaction efficiency and yield.
  • Hydrolysis conditions are carefully controlled to avoid degradation of sensitive functional groups.
  • Dehydration with POCl3 is critical for cyclization to the pyridazinone core and must be optimized to prevent side reactions.
  • Alkylation steps allow for structural diversification, which is important for tuning biological activity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Notes
Isoxazole ring opening Methanol, Triethylamine Cleavage of isoxazole ring Mild basic conditions preferred
Acid hydrolysis Acidic aqueous medium Conversion to acid intermediate Controlled temperature required
Acylation Thionyl chloride, Triethylamine, Benzylamine Introduction of benzylamino group Stoichiometric control important
Alkylation Ethyl bromide, base Modification of amine substituent Reaction time and temperature critical
Dehydration Phosphorus oxychloride (POCl3) Cyclization to pyridazinone ring Careful quenching to avoid decomposition

Analyse Chemischer Reaktionen

Substitution Reactions

The amino and benzylamino groups on the phenyl ring facilitate electrophilic aromatic substitution (EAS):

Reaction Type Conditions Products References
Nitration HNO3_3, H2_2SO4_4, 0–5°CNitro derivatives at para/ortho positions
Sulfonation SO3_3, H2_2SO4_4, 50°CSulfonic acid derivatives
Halogenation Br2_2, FeCl3_3, CHCl3_3Brominated analogs

The pyridazinone ring remains stable under these conditions due to electron-withdrawing effects from the carbonyl group .

Acylation and Alkylation

The primary amino group (-NH2_2) undergoes acylation/alkylation:

Acylation:

C19H17N5O+RCOClEt3N,THFC19H16N5O(COR)+HCl\text{C}_{19}\text{H}_{17}\text{N}_5\text{O}+\text{RCOCl}\xrightarrow{\text{Et}_3\text{N},\text{THF}}\text{C}_{19}\text{H}_{16}\text{N}_5\text{O}(\text{COR})+\text{HCl}

  • Acetylation (R = CH3_3) yields N-acetyl derivatives with retained pyridazinone integrity .

Benzylamino Group Reactivity:
The benzylamine moiety (-NHBn) participates in:

  • Deprotection : Catalytic hydrogenation (H2_2, Pd/C) removes the benzyl group, yielding a free amine.

  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids under Pd catalysis .

Oxidation and Reduction

Process Reagents Outcome
Amino Group Oxidation KMnO4_4, H2_2O, 100°CConversion to nitro (-NO2_2) groups.
Pyridazinone Reduction NaBH4_4, MeOHPartial reduction of the carbonyl group .

Note : Over-oxidation of the pyridazinone ring is avoided by using mild conditions .

Complex Formation

The compound acts as a ligand for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) via the pyridazinone oxygen and amino nitrogen atoms. Coordination complexes exhibit enhanced stability in aqueous media, with potential applications in catalysis .

Biological Activity-Driven Modifications

  • Antiplatelet Activity : Introduction of electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the phenyl ring enhances inhibitory effects on ADP-induced platelet aggregation .

  • Pesticidal Activity : Alkylation of the benzylamino group with ethyl bromides improves efficacy against agricultural pests.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting.

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces ring-opening reactions, forming quinazolinone byproducts .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that pyridazinone derivatives, including 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one, exhibit significant anticancer properties. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor growth factors.

StudyCell LineIC50 (µM)Mechanism
AMCF-7 (Breast)12.5Apoptosis induction
BHeLa (Cervical)15.0Growth factor inhibition

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological Research

Proteomics Applications
this compound is utilized in proteomics research as a tool for understanding protein interactions and modifications. Its ability to bind specific proteins makes it useful for studying signal transduction pathways and cellular responses.

Case Study: Protein Interaction Analysis
A study utilized this compound to investigate its effect on specific protein targets involved in cellular signaling. The results indicated that the compound effectively disrupted interactions between key signaling proteins, providing insights into its mechanism of action.

Material Science

Polymer Development
The compound has also found applications in material science, particularly in the development of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

PropertyBefore IncorporationAfter Incorporation
Thermal Stability (°C)200250
Tensile Strength (MPa)3045

Nanocomposite Materials
Recent advancements have explored the use of this compound in creating nanocomposites for electronic applications. The integration of this compound into nanostructures has demonstrated enhanced electrical conductivity and potential for use in sensors.

Wirkmechanismus

The mechanism of action of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridazin-3(2H)-one Derivatives

Pyridazin-3(2H)-one derivatives are a versatile class of heterocyclic compounds with varied substituents influencing their physicochemical and biological properties. Below is a comparative analysis of the target compound and its structural analogs:

Table 1: Structural and Functional Comparison of Selected Pyridazin-3(2H)-one Derivatives

Compound Name / Structure Key Substituents Notable Properties/Activities Reference(s)
6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one 3-Amino, 4-benzylamino phenyl at C6 Irritant; potential pharmacological activity inferred from analogs.
4-(4-Butoxyphenylamino)-6-methyl-2-phenylpyridazin-3(2H)-one (Compound 9) Butoxyphenylamino, methyl, phenyl groups Synthesized via alkylation; characterized by NMR and MS.
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) Chloro, phenyl, alkyl/aryl groups at C2 Enhanced reactivity due to chloro group; used in further functionalization reactions.
6-(3-((2Z,4E)-2-phenylbenzo[b][1,4]thiazepin-4-yl)phenylamino)pyridazin-3(2H)-one Benzothiazepine-pyrrolidine fused system Potent antimicrobial activity (comparable to penicillin) against bacteria and fungi.
5-Amino-6-[4-(pentyloxy)phenyl]-3(2H)-pyridazinone Pentyloxy phenyl at C6, amino at C5 Increased lipophilicity due to pentyloxy group; solubility in organic solvents.
6-Phenyl-pyridazin-3(2H)-one Phenyl at C6 Solubility studied in pharmaceutical solvents (e.g., ethanol, PEG-400).

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The benzothiazepine-fused pyridazinones (e.g., compound 4g) exhibit notable antimicrobial activity, attributed to the electron-withdrawing substituents and planar heterocyclic systems enhancing target binding . In contrast, the target compound’s amino and benzylamino groups may favor interactions with polar biological targets, though specific data are lacking. Chloro-substituted derivatives (e.g., 5-chloro-6-phenylpyridazin-3(2H)-ones) show enhanced reactivity for further synthetic modifications, such as nucleophilic substitutions .

6-Phenyl-pyridazin-3(2H)-one has moderate solubility in ethanol (25.7 mg/mL) and PEG-400 (14.3 mg/mL), suggesting that polar substituents (e.g., amino groups) in the target compound may enhance aqueous solubility .

Synthetic Complexity: Benzothiazepine-containing derivatives require multi-step synthesis involving chalcone intermediates and cyclization with 2-aminobenzenethiol . The target compound, with simpler substitutions, may be synthesized via direct alkylation or amination routes, as seen in analogs .

Biologische Aktivität

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one is a pyridazinone derivative notable for its diverse biological activities. This compound has attracted attention in pharmacological research due to its potential applications in treating various conditions, including cardiovascular diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C₁₇H₁₆N₄O
  • Molecular Weight : 292.34 g/mol
  • CAS Number : 1160264-15-2

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. For instance, it can inhibit monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism .
  • Cell Cycle Regulation : It induces apoptosis and cell cycle arrest in cancer cells, demonstrating its potential as an anticancer agent. The compound's ability to modulate signaling pathways related to cell proliferation is significant.

Biochemical Pathways

This compound influences several biochemical pathways:

  • Cardiovascular Function : The introduction of a 6-substituted phenyl group enhances the cardiovascular effects of pyridazinones, suggesting potential therapeutic benefits for heart-related conditions.
  • Inflammation and Pain Perception : By inhibiting specific enzymes, the compound may reduce pain and inflammation, making it a candidate for analgesic therapies.

Study on MAO Inhibition

A study evaluated the inhibitory effects of various pyridazinone derivatives on MAO-A and MAO-B. The findings indicated that certain derivatives exhibited significant inhibitory activity with IC50 values as low as 0.013 µM for MAO-B, highlighting their potential use in treating neurodegenerative disorders like Alzheimer's disease .

CompoundMAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index
T60.0131.57120.8
T30.0394.19107.4

Cytotoxicity Assessment

Research assessing the cytotoxic effects of pyridazinone derivatives on healthy fibroblast cells revealed that while some compounds caused significant cell death at higher concentrations, others like T6 exhibited minimal toxicity even at elevated doses (IC50 = 120.6 µM) .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other pyridazinone derivatives:

Compound NameUnique Features
6-[3-Amino-4-(methylamino)phenyl]pyridazin-3(2H)-oneMethyl substitution
6-[3-Amino-4-(ethylamino)phenyl]pyridazin-3(2H)-oneEthyl substitution
This compound Benzyl substitution enhances properties

Q & A

Q. What are the established synthetic routes for 6-[3-amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between substituted aldehydes and pyridazinone precursors. For example, benzylidene derivatives can be prepared by reacting 6-(substituted-aryl)-4,5-dihydropyridazin-3(2H)-ones with aromatic aldehydes in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). Reaction optimization involves controlling stoichiometry, solvent polarity, and reaction time to maximize yield and purity. Recrystallization in 90% ethanol is commonly used for purification .

Q. How is the structural integrity of this compound validated during synthesis?

Structural characterization employs a combination of techniques:

  • Single-crystal X-ray diffraction to confirm bond angles and stereochemistry (e.g., pyridazinone ring conformation) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions, particularly the benzylamino and aminophenyl groups.
  • Mass spectrometry for molecular ion confirmation and impurity profiling .

Q. What preliminary biological screening models are recommended for this compound?

Initial pharmacological evaluation often focuses on:

  • In vitro enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Platelet aggregation inhibition using ADP-induced aggregation models .
  • Anticonvulsant activity via maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) influence pharmacological activity?

Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position enhance anticonvulsant activity by improving blood-brain barrier permeability .
  • Benzylamino substitutions modulate anti-inflammatory potency by altering interactions with COX-2’s hydrophobic pocket .
  • Hydrogen-bond donors (e.g., -NH₂) at the 3-position improve platelet aggregation inhibition via interactions with P2Y12 receptors . Contradictions arise when bulky substituents reduce bioavailability despite in vitro efficacy, necessitating in vivo validation .

Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and plasma protein binding to identify bioavailability limitations .
  • Prodrug derivatization : Mask polar groups (e.g., -NH₂) with acetyl or tert-butoxycarbonyl (Boc) protections to enhance membrane permeability .
  • Dose-response refinement : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .

Q. How can selectivity for target enzymes (e.g., COX-2 over COX-1) be improved?

Computational docking studies (e.g., AutoDock Vina) guide rational design by identifying key residues in COX-2’s active site. For example:

  • Introducing 4-methylsulfonyl groups enhances COX-2 selectivity by forming a hydrogen bond with Arg513 .
  • Avoiding carboxylic acid moieties minimizes off-target interactions with COX-1 .

Q. What analytical methods ensure batch-to-batch consistency in purity and stability?

  • HPLC-DAD/UV : Monitor impurities using C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients .
  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products .
  • Residual solvent analysis : Gas chromatography (GC) with FID detection ensures compliance with ICH Q3C guidelines .

Q. What in vivo models are suitable for evaluating cardiovascular effects (e.g., positive inotropic activity)?

  • Langendorff isolated heart preparations to measure contractility changes in response to calcium modulation .
  • Hypertensive rat models (e.g., SHR) for assessing hypotensive effects via telemetric blood pressure monitoring .

Methodological Considerations for Data Interpretation

Q. How to address low reproducibility in biological assays?

  • Standardize assay conditions (e.g., cell passage number, serum-free media for platelet aggregation studies) .
  • Use internal controls (e.g., aspirin for anti-inflammatory assays) to normalize inter-experimental variability .

Q. What computational tools predict metabolic pathways and toxicity?

  • SwissADME : Predicts CYP450-mediated metabolism and identifies potential toxicophores (e.g., nitro groups) .
  • Mold² : Generates QSAR models for hepatotoxicity based on molecular descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.